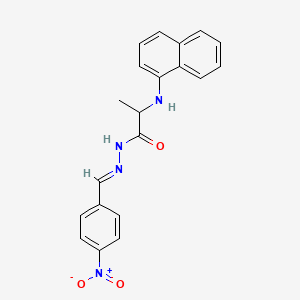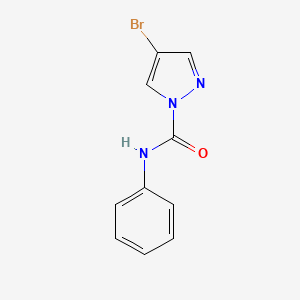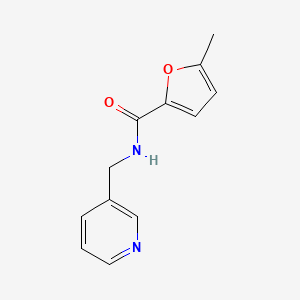
2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide, also known as NAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NAP is a hydrazide derivative that has been synthesized and studied for its ability to inhibit cancer cell growth and proliferation. In
Wirkmechanismus
The mechanism of action for 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, inflammation, and immune response. 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide inhibits the activation of NF-κB, leading to the downregulation of genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide has been shown to have antioxidant activity and can inhibit the formation of reactive oxygen species. 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide has also been shown to have low toxicity in animal models, making it a promising candidate for further research. However, one limitation of using 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide research. One direction is to further explore its potential as a therapeutic agent for cancer treatment. This could involve studying its efficacy in combination with other anti-cancer drugs or exploring its potential use in different types of cancer. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to understand the mechanism of action of 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide and its effects on different signaling pathways.
Synthesemethoden
The synthesis method for 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide involves the condensation reaction between 2-(1-naphthylamino)propanohydrazide and 4-nitrobenzaldehyde. The reaction is carried out in a solvent such as ethanol and requires the addition of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain a pure sample of 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide.
Wissenschaftliche Forschungsanwendungen
2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide has been extensively studied for its potential therapeutic applications in cancer treatment. Research has shown that 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide can inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. 2-(1-naphthylamino)-N'-(4-nitrobenzylidene)propanohydrazide has also been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(naphthalen-1-ylamino)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-14(22-19-8-4-6-16-5-2-3-7-18(16)19)20(25)23-21-13-15-9-11-17(12-10-15)24(26)27/h2-14,22H,1H3,(H,23,25)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMFHPKYBHCUFP-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Naphthalen-1-YL)amino]-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5850568.png)


![N-[3-(benzoylamino)-4-methylphenyl]-2-furamide](/img/structure/B5850590.png)
![2-[(4-methoxy-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5850591.png)
![3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5850606.png)

![N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5850620.png)
![3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide](/img/structure/B5850623.png)

![ethyl 5-({[(2-chlorophenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B5850642.png)


![N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5850659.png)